molecular formula C8H11NO2 B14488110 2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- CAS No. 64251-02-1

2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)-

Katalognummer: B14488110
CAS-Nummer: 64251-02-1
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: ZTRLLJCQHXNBEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- is an organic compound with a unique structure that includes a pyrrolidinedione ring substituted with a 2-methyl-2-propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methyl-2-propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidinedione derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: Known for its use as a precursor in organic synthesis.

    2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but different substituent, leading to variations in reactivity and applications.

    2,5-Pyrrolidinedione, 1-methyl-3-phenyl-: Used in medicinal chemistry for its potential therapeutic properties.

Uniqueness

2,5-Pyrrolidinedione, 1-(2-methyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

64251-02-1

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-(2-methylprop-2-enyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h1,3-5H2,2H3

InChI-Schlüssel

ZTRLLJCQHXNBEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN1C(=O)CCC1=O

Verwandte CAS-Nummern

144892-85-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.